1H-Pyrrolo[2,3-b]pyridine-1-ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-7-6-11-5-3-8-2-1-4-10-9(8)11/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIIOIVBFKREIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534735 | |
| Record name | 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90929-77-4 | |
| Record name | 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine and Its N1 Substituted Derivatives E.g., 1h Pyrrolo 2,3 B Pyridine 1 Ethanol
Foundational Annulation Strategies for 1H-Pyrrolo[2,3-b]pyridine Ring Formation
The construction of the 1H-pyrrolo[2,3-b]pyridine ring system often relies on classical indole (B1671886) syntheses that have been adapted for the azaindole core. These methods typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.
Modernized Madelung Synthesis Adaptations
The Madelung synthesis, a powerful tool for indole formation, involves the intramolecular cyclization of an N-acyl-o-toluidine under strong basic conditions at high temperatures. wikipedia.org This methodology has been successfully adapted for the synthesis of 7-azaindoles. In this context, the starting material is typically an N-acyl-2-amino-3-methylpyridine. The use of a strong base, such as sodium or potassium ethoxide, facilitates the deprotonation of both the amide nitrogen and the methyl group, leading to an intramolecular cyclization to form the pyrrole ring. wikipedia.orgtugraz.at
While effective, the classical Madelung synthesis often requires harsh reaction conditions. Modern adaptations have focused on improving yields and milder conditions. One such modification involves the use of lithium diisopropylamide (LDA) as the base, which can promote cyclization at lower temperatures. For instance, the LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile has been shown to produce 2-phenyl-7-azaindole through a Chichibabin-type cyclization, which is mechanistically related to the Madelung synthesis. nih.gov
Fischer Indole Synthesis Analogues for Pyrrolo[2,3-b]pyridine Construction
The Fischer indole synthesis is another cornerstone of indole chemistry that has been applied to the synthesis of 7-azaindoles. wikipedia.org This acid-catalyzed reaction involves the cyclization of a phenylhydrazone derived from an aldehyde or ketone. For the synthesis of 1H-pyrrolo[2,3-b]pyridines, a 2-pyridylhydrazone is used as the key intermediate. researchgate.net
The general process involves the reaction of 2-pyridylhydrazine with a suitable ketone or aldehyde to form the corresponding 2-pyridylhydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, often using polyphosphoric acid (PPA), to yield the 2,3-disubstituted 7-azaindole (B17877). researchgate.net Isotopic labeling studies have confirmed that the N1 nitrogen of the pyridylhydrazine is incorporated into the resulting pyrrole ring of the azaindole. wikipedia.org A study on the synthesis of 2,3-disubstituted 7-azaindoles demonstrated the cyclization of various 2-pyridylhydrazones of aliphatic and alkylaromatic ketones under Fischer reaction conditions catalyzed by polyphosphoric acid. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1H-pyrrolo[2,3-b]pyridine core, allowing for the introduction of a wide array of substituents at various positions of the bicyclic system. researchgate.net These reactions are crucial for creating libraries of derivatives for structure-activity relationship studies in drug discovery.
Suzuki-Miyaura Coupling in 1H-Pyrrolo[2,3-b]pyridine Synthesis
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been extensively used for the arylation of the 7-azaindole nucleus. nih.govacs.orgresearchgate.net This reaction can be applied to halo-substituted 7-azaindoles to introduce aryl or heteroaryl groups. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been reported as a key step in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
The reaction conditions typically involve a palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, like SPhos, with a base such as potassium carbonate. nih.govacs.org One-pot sequential Suzuki-Miyaura cross-coupling reactions have also been developed for the diarylation of 7-azaindoles, for example, at the C3 and C6 positions. acs.orgresearchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling on 7-Azaindole Scaffolds
| Starting Material | Boronic Acid/Ester | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3/K2CO3 | 4-Chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3/K2CO3 | 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Not specified | nih.gov |
| 6-Chloro-3-iodo-N-protected 7-azaindole | Aryl boronic acid | Pd2dba3/SPhos | C3-Aryl-6-chloro-N-protected 7-azaindole | 67-93 | acs.orgnih.gov |
| C3-Aryl-6-chloro-N-protected 7-azaindole | Aryl boronic acid | Pd2dba3/SPhos | C3,C6-Diaryl-N-protected 7-azaindole | 43-88 | acs.orgnih.gov |
Sonogashira Coupling for Alkynyl Derivatization
The Sonogashira coupling reaction provides a powerful method for the introduction of alkynyl groups onto the 7-azaindole scaffold by reacting a halo-7-azaindole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is often a key step in the synthesis of more complex 7-azaindole derivatives. nih.gov
For example, the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted 7-azaindoles has been achieved from 3,5-dihalogenated 2-aminopyridines using sequential or double Sonogashira coupling reactions followed by a ring closure reaction. nih.gov The Sonogashira coupling of 2-amino-3-iodopyridine with various alkynes, followed by a base-mediated cyclization, has been shown to be an efficient two-step procedure for the synthesis of 2-substituted 7-azaindoles. organic-chemistry.org
Table 2: Sonogashira Coupling in the Synthesis of 7-Azaindole Derivatives
| Starting Material | Alkyne | Catalyst System | Product Type | Reference |
| 2-Amino-3,5-diiodopyridine | Terminal alkyne | Not specified | 2,3,5-Trisubstituted 7-azaindole | nih.gov |
| 2-Amino-5-bromo-3-iodopyridine | Terminal alkyne | Not specified | 2,5-Disubstituted 7-azaindole | nih.gov |
| 2-Amino-3-iodopyridine | Various terminal alkynes | Pd(PPh3)4/CuI | 2-Substituted 7-azaindole (after cyclization) | organic-chemistry.org |
| 3-Halosubstituted-2-aminopyridine | Terminal alkyne | Pd(PPh3)4/CuI | 3-Alkynyl-2-aminopyridine |
Cycloaddition and Condensation Approaches to Diverse 1H-Pyrrolo[2,3-b]pyridine Derivatives
Cycloaddition and condensation reactions offer alternative strategies for the synthesis of the 1H-pyrrolo[2,3-b]pyridine ring system and its derivatives, often providing access to unique substitution patterns. A cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of an acid catalyst has been reported to produce new substituted 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net For instance, the reaction with acetylacetone, ethyl cyanoacetate, or malononitrile can lead to differently substituted pyrrolopyridine products. researchgate.net
Another approach involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles in the presence of a base like piperidine to afford 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in high yields. juniperpublishers.com These methods highlight the versatility of condensation reactions in building the pyridine portion of the 7-azaindole scaffold onto a pre-existing pyrrole ring.
Regioselective Functionalization at Key Positions (e.g., 2, 3, 4, 5, and N1)
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its reactivity is characterized by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This dual nature allows for selective functionalization at various positions, which is critical for developing derivatives like 1H-Pyrrolo[2,3-b]pyridine-1-ethanol and exploring structure-activity relationships.
Introduction of Substituents via Electrophilic and Nucleophilic Pathways
Electrophilic Substitution:
The pyrrole moiety of the 7-azaindole system is highly susceptible to electrophilic attack, with the C3 position being the most reactive site due to its higher electron density. researchgate.net This regioselectivity is consistently observed across various electrophilic substitution reactions.
Common electrophilic reactions include:
Halogenation: Bromination and iodination occur preferentially at the C3 position. For instance, electrophilic C3 iodination can be achieved using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide. acs.org
Nitration and Nitrosation: These reactions also yield 3-substituted products predominantly.
Mannich Reaction: The reaction with Mannich bases introduces aminomethyl groups at the C3 position.
While C3 is the primary site for electrophilic attack, substitution at other positions, such as C2, has been observed under specific conditions.
Nucleophilic Substitution:
In contrast to the pyrrole ring, the pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack, particularly when activated. Direct nucleophilic substitution on the pyridine ring of the parent 7-azaindole is challenging. Therefore, several strategies are employed:
Activation via N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. This strategy has been used for the selective functionalization at the C6 position through a Reissert-Henze type reaction, allowing the introduction of halogens (Cl, Br, I), cyano, and thiocyanato groups. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): On halo-substituted 7-azaindoles, SNAr reactions are common. For example, in the synthesis of 7-amino-6-azaindoles, 7-chloro-6-azaindoles serve as substrates for acid-catalyzed nucleophilic heteroaromatic substitution with various amines. enamine.net Similarly, the synthesis of complex derivatives has been achieved through the nucleophilic substitution of a chlorine atom at the C4 position with an amine (Buchwald-Hartwig amination). nih.gov
The table below summarizes the regioselectivity of these pathways.
| Position | Reaction Type | Reagents/Conditions | Outcome |
| C3 | Electrophilic Iodination | N-Iodosuccinimide (NIS), KOH | 3-Iodo-7-azaindole |
| C3 | Electrophilic Bromination | Bromine | 3-Bromo-7-azaindole |
| C3 | Electrophilic Nitration | Nitrating agents | 3-Nitro-7-azaindole |
| C4 | Nucleophilic Substitution | Buchwald-Hartwig Amination on 4-chloro precursor | 4-Amino-7-azaindole derivative |
| C6 | Nucleophilic Substitution | Reissert-Henze reaction on N-oxide | 6-Halogeno/Cyano-7-azaindole |
Strategic Application of Protecting Group Chemistry for N1-Derivatives
The N1 position of the pyrrole ring in 7-azaindole is nucleophilic and its proton is acidic. N1-substitution or protection is a critical step in many synthetic sequences. It prevents unwanted side reactions at the nitrogen atom and can direct lithiation to other positions of the ring. The synthesis of N1-substituted derivatives like this compound relies on these principles.
N-protection is essential when performing reactions that are incompatible with the acidic N-H proton, such as cross-coupling reactions or when strong bases are used. nih.gov The choice of protecting group is crucial and depends on its stability under subsequent reaction conditions and the ease of its removal.
Commonly used protecting groups for the 7-azaindole nitrogen include:
Sulfonyl Groups (e.g., Tosyl, Ts): Tosyl groups are robust and can be introduced using tosyl chloride. google.com They are typically removed under strongly basic conditions.
Silyl Ethers (e.g., SEM): The trimethylsilylethoxymethyl (SEM) group is frequently used to mask the N1 position. It is introduced to enable subsequent transformations like cross-coupling reactions. nih.gov However, its removal can sometimes be challenging.
Acyl Groups (e.g., Pivaloyl): The pivaloyl group is known for its steric bulk, which can protect both the N1 and C2 positions. However, its removal is notoriously difficult and may require harsh conditions like the use of lithium diisopropylamide (LDA). mdpi.org
The table below details some common N1-protecting groups and their application.
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Key Application |
| Tosyl | Ts | Tosyl chloride (TsCl), Base | Strong base (e.g., NaOH) | General protection during multi-step synthesis google.com |
| Trimethylsilylethoxymethyl | SEM | SEM-Cl, Base | Fluoride sources (e.g., TBAF) or acid | Protection during cross-coupling reactions nih.gov |
| Pivaloyl | Piv | Pivaloyl chloride | Strong, non-nucleophilic bases (e.g., LDA) | Directing group and protection of N1/C2 mdpi.org |
Advanced Synthetic Transformations and Overcoming Synthetic Challenges
Modern synthetic strategies for functionalizing the 1H-pyrrolo[2,3-b]pyridine core heavily rely on transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.
Advanced Synthetic Transformations:
Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of 7-azaindole derivatives. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl groups. A key advantage is its chemoselectivity. For instance, in a di-halogenated substrate like 4-chloro-2-iodo-7-azaindole, the Suzuki-Miyaura coupling can be selectively performed at the more reactive C2-iodo position, leaving the C4-chloro position intact for subsequent functionalization. nih.gov One-pot Suzuki-Miyaura reactions have also been developed to install aryl groups at both the C3 and C6 positions. acs.org
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds, allowing for the introduction of various amine substituents onto the 7-azaindole scaffold, typically at the C4 position of a 4-chloro precursor. nih.gov
Overcoming Synthetic Challenges:
The synthesis of complex 7-azaindole derivatives is not without its difficulties. Researchers often face challenges related to regioselectivity, reaction conditions, and protecting group manipulation.
Protecting Group Removal: A significant challenge can be the final deprotection step. The removal of the SEM group, for example, can be problematic. Under certain conditions, the release of formaldehyde during deprotection can lead to the formation of undesired side products, such as a tricyclic eight-membered 7-azaindole. nih.gov Similarly, the robustness of the pivaloyl group makes its cleavage difficult, often requiring specific and harsh conditions that may not be compatible with other functional groups in the molecule. mdpi.org
Competing Reactivity: In multifunctionalized substrates, achieving chemoselectivity can be a hurdle. For example, during the development of a synthetic route, attempts to perform a Buchwald-Hartwig amination on a 4-chloro-2-iodo-7-azaindole derivative were unsuccessful. The oxidative addition of palladium occurred preferentially at the C2-iodo position instead of the intended C4-chloro position, leading to reduction at C2 rather than amination at C4. This necessitated a change in the synthetic strategy, introducing the amino group before the iodination step. nih.gov
Unexpected Rearrangements: The 7-azaindole ring system can sometimes undergo unexpected reactions. For example, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali resulted in a ring-expansion, yielding a 1,8-naphthyridine derivative instead of the expected product.
These examples highlight the need for careful strategic planning in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, involving judicious choice of reaction sequence and protecting groups to navigate the inherent reactivity and potential pitfalls of the heterocyclic system.
Preclinical Biological Activity and Mechanistic Insights of 1h Pyrrolo 2,3 B Pyridine Derivatives
Oncological Target Inhibition and Cellular Effects
Derivatives of the 1H-pyrrolo[2,3-b]pyridine nucleus have demonstrated potent inhibitory activity against several protein kinases implicated in cancer progression. Researchers have successfully synthesized and evaluated series of these compounds, revealing their potential to modulate critical signaling pathways that drive tumor growth and survival.
Fibroblast Growth Factor Receptor (FGFR) Family Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four distinct isoforms (FGFR1–4), plays a pivotal role in cell proliferation, migration, and angiogenesis. nih.gov Abnormal activation of the FGFR signaling pathway, through gene amplification, fusions, or mutations, is a known driver in various cancers, making it a prime target for therapeutic intervention. nih.govrsc.org
A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed and identified as potent inhibitors of the FGFR family. nih.govrsc.orguq.edu.au Through structural optimization, a lead compound, designated 4h , was identified. nih.gov This compound demonstrated potent, pan-FGFR inhibitory activity, with a clear selectivity profile across the different isoforms. nih.govrsc.orguq.edu.au The inhibitory concentrations (IC₅₀) show high potency against FGFR1, FGFR2, and FGFR3, with comparatively weaker activity against FGFR4. rsc.orguq.edu.au
Table 1: Inhibitory Activity of Compound 4h against FGFR Isoforms
| Target Kinase | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from Su, et al. (2021). nih.govrsc.orguq.edu.au
The potent enzymatic inhibition observed with compound 4h translates into significant cellular effects. In preclinical studies using the 4T1 breast cancer cell line, compound 4h effectively inhibited cell proliferation and induced apoptosis. rsc.orguq.edu.au Furthermore, the compound was shown to significantly impede the migration and invasion of these cancer cells, highlighting its potential to affect metastasis. rsc.orguq.edu.au
Table 2: Cellular Effects of Compound 4h on 4T1 Breast Cancer Cells
| Cellular Process | Effect |
|---|---|
| Proliferation | Inhibited |
| Apoptosis | Induced |
| Migration | Significantly Inhibited |
| Invasion | Significantly Inhibited |
FLT3 Kinase Inhibition in Acute Myeloid Leukemia Models
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently overexpressed or mutated in acute myeloid leukemia (AML). nih.gov Mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells and are associated with a poor prognosis. nih.govyoutube.com This makes FLT3 a critical therapeutic target in AML.
Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives specifically as FLT3 inhibitors. nih.gov One such derivative, CM5 , demonstrated significant inhibition of both wild-type FLT3 and the clinically important FLT3-ITD mutant. nih.gov This compound exhibited potent anti-proliferative activity against FLT3-dependent human AML cell lines, MOLM-13 and MV4-11, which both harbor the FLT3-ITD mutation. nih.gov
Mechanistic studies revealed that the anti-leukemic activity of CM5 stems from its ability to disrupt fundamental cellular processes. nih.gov In AML cell lines, CM5 was found to effectively induce apoptosis. nih.gov This programmed cell death is achieved by arresting the cell cycle in the G0/G1 phase, thereby preventing the cells from progressing to the synthesis (S) phase and subsequent division. nih.gov
Traf2 and Nck-Interacting Kinase (TNIK) Pathway Modulation
Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has been identified as a key regulator in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). imist.ma TNIK's role in cancer progression has made it an attractive target for the development of new anticancer drugs. imist.maimist.ma
A series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives were investigated for their potential as TNIK inhibitors for use against colorectal cancer cells. imist.maimist.ma This research utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling to understand how the chemical structure of the compounds relates to their biological activity, with the goal of designing new drugs with potent TNIK inhibitory effects. imist.maimist.ma The pIC₅₀ values, a measure of inhibitory potency, for the studied compounds ranged from 7.37 to 9.92, indicating a high level of activity for some derivatives in this class. imist.ma
Janus Kinase 3 (JAK3) Inhibition in Immunological Contexts
Derivatives of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), have been identified as promising immunomodulators through their targeted inhibition of Janus Kinase 3 (JAK3). nih.govnih.gov JAKs are critical enzymes in signaling pathways that regulate inflammatory and immune responses. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a key structural element for developing potent JAK3 inhibitors. nih.govnih.gov
In the development of these inhibitors, researchers found that specific chemical modifications to the 1H-pyrrolo[2,3-b]pyridine ring were crucial for enhancing inhibitory activity. For instance, adding a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position significantly increased the potency of JAK3 inhibition. nih.gov This led to the identification of compounds like 14c , which demonstrated potent and moderately selective inhibition of JAK3. nih.govresearchgate.net Further studies on structure-activity relationships revealed that modulating physical properties such as molecular lipophilicity and basicity was important for reducing off-target effects, like inhibition of the human ether-a-go-go-related gene (hERG). nih.gov
The immunomodulatory effects of these compounds were confirmed in cellular assays. For example, compound 31 , a potent JAK3 inhibitor, effectively modulated the proliferation of T cells stimulated by interleukin-2 (B1167480) (IL-2). nih.gov Similarly, compound 14c also demonstrated an immunomodulating effect on IL-2-stimulated T cell proliferation. nih.govresearchgate.net These findings highlight the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as therapeutic agents for immune-related diseases, such as those involving organ transplant rejection. nih.govnih.gov
Table 1: JAK3 Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | IL-2-stimulated T cell proliferation IC₅₀ (nM) |
| 6 | 1100 | 2900 | >10000 | 1800 |
| 11a | 1600 | >10000 | >10000 | 1600 |
| 14a | 14 | 55 | 50 | 120 |
| 11c | 15 | 45 | 44 | 100 |
| 11d | 3.5 | 25 | 13 | 63 |
| 14c | 5.1 | 47 | 30 | 86 |
Data sourced from Nakajima et al., 2015. researchgate.net
Adaptor Associated Kinase 1 (AAK1) Antiviral Mechanisms
Recent research has highlighted the potential of 7-azaindole derivatives as inhibitors of Adaptor-Associated Kinase 1 (AAK1), a target for antiviral therapies. nih.gov While direct studies on "1H-Pyrrolo[2,3-b]pyridine-1-ethanol" and AAK1 are not prevalent, the broader class of 7-azaindole derivatives has shown promise. For instance, these compounds have been investigated for their ability to interfere with viral entry into host cells. One study focused on the SARS-CoV-2 spike protein's interaction with the human angiotensin-converting enzyme 2 (hACE2). nih.gov
Through high-throughput screening, a hit compound, G7a , was identified which targets this interaction. nih.gov This led to the design and synthesis of a series of novel 7-azaindole derivatives. Among these, ASM-7 demonstrated significant antiviral activity with low cytotoxicity in both pseudovirus and native virus assays. nih.gov Molecular modeling suggests that ASM-7 binds to the interface of the S1-RBD and hACE2, disrupting their interaction and thus impeding viral invasion. nih.gov This indicates a mechanism where 7-azaindole derivatives can act as antiviral agents by blocking a key step in the viral life cycle.
Phosphoinositide 3-Kinase (PI3K) Pathway Disruption
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a key feature in a novel series of potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.govacs.org The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. nih.gov Therefore, inhibiting PI3K is a promising strategy for cancer therapy. nih.govnih.gov
Fragment-based drug design strategies have been employed to develop these 7-azaindole derivatives. nih.govacs.org Structure-activity relationship (SAR) studies have shown that modifications at the 3-position of the 7-azaindole core are well-tolerated and can significantly impact potency. acs.org For example, replacing a phenyl group with a pyridine (B92270) group at this position led to compounds B13 and B14 , with B13 being an exceptionally potent PI3Kγ inhibitor with an IC₅₀ of 0.5 nM. acs.org
Several of these derivatives, such as FD2054 and FD2078 , have demonstrated superior antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) compared to the clinical trial candidate BKM120. nih.gov These compounds were shown to reduce the levels of phospho-AKT, a downstream effector of PI3K, and induce apoptosis in cancer cells. nih.gov The potent activity of these 7-azaindole derivatives at both the molecular and cellular levels positions them as potential candidates for the development of new anticancer agents. nih.govacs.orgnih.gov
Table 2: PI3Kγ Inhibitory Activity of Selected 7-Azaindole Derivatives
| Compound | PI3Kγ IC₅₀ (nM) |
| A5 | 150 |
| B6 | 38 |
| B7 | 23 |
| B11 | 14 |
| B12 | 9.4 |
| B13 | 0.5 |
| B14 | 3.1 |
| C1 | 0.8 |
| C2 | 0.7 |
Data sourced from ACS Med Chem Lett, 2017. acs.org
Modulation of Inflammatory and Immune Signaling Pathways
Phosphodiesterase 4B (PDE4B) Inhibition and Cyclic Nucleotide Signaling Modulation
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). nih.govnih.gov PDE4B is an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory and immune cells. nih.govmdpi.com Inhibition of PDE4B is an attractive therapeutic strategy for inflammatory diseases. nih.gov
Structure-activity relationship (SAR) studies revealed that the nature of the amide portion of the 1H-pyrrolo[2,3-b]pyridine scaffold is crucial for both potency and selectivity over other PDE4 isoforms, such as PDE4D. nih.gov Compound 11h emerged from these studies as a PDE4B-preferring inhibitor. nih.govnih.gov This compound demonstrated significant inhibition of TNF-α release from macrophages that were stimulated by pro-inflammatory agents like lipopolysaccharide (LPS). nih.govnih.gov The inhibitory activity of compound 11h was comparable to the well-known PDE4 inhibitor, rolipram. nih.gov These findings suggest that 1H-pyrrolo[2,3-b]pyridine-2-carboxamides are a promising class of compounds for the development of novel anti-inflammatory agents targeting PDE4B. nih.gov
Table 3: PDE4B Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
| Compound | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) |
| 11a | 0.23 | 0.28 |
| 11b | 0.11 | 0.17 |
| 11h | 0.12 | 0.79 |
| 11i | 0.15 | 0.99 |
| 11n | 0.14 | 0.25 |
| Rolipram | 0.13 | 0.13 |
Data sourced from ACS Med Chem Lett, 2020. nih.gov
Attenuation of Pro-Inflammatory Mediator Release (e.g., TNF-α)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated the ability to attenuate the release of pro-inflammatory mediators, a key aspect of their anti-inflammatory potential. nih.govnih.gov Specifically, 1H-pyrrolo[2,3-b]pyridine-2-carboxamides that act as PDE4B inhibitors have been shown to significantly inhibit the release of tumor necrosis factor-alpha (TNF-α) from macrophages. nih.govnih.gov TNF-α is a potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases.
The compound 11h , a selective PDE4B inhibitor, effectively suppressed TNF-α release from macrophages stimulated with pro-inflammatory triggers such as lipopolysaccharide (LPS) and the synthetic bacterial lipopeptide Pam3Cys. nih.govnih.gov This action is a direct consequence of PDE4B inhibition, which leads to an increase in intracellular cAMP levels. Elevated cAMP is known to have anti-inflammatory effects, including the downregulation of pro-inflammatory cytokine production. The ability of these compounds to modulate such critical inflammatory pathways underscores their therapeutic potential for treating inflammatory conditions. nih.gov
Human Neutrophil Elastase (HNE) Inhibitory Dynamics
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a novel framework for the development of potent inhibitors of human neutrophil elastase (HNE). researchgate.netnih.gov HNE is a serine protease that plays a significant role in various inflammatory pathologies, particularly those affecting the pulmonary system. researchgate.netnih.gov
A series of HNE inhibitors based on the pyrrolo[2,3-b]pyridine structure were synthesized and evaluated. nih.gov It was discovered that many of these compounds were effective HNE inhibitors, with some exhibiting activity in the low nanomolar range. nih.gov For instance, compounds 2a and 2b inhibited HNE with IC₅₀ values of 15 and 14 nM, respectively. nih.gov
Molecular modeling and docking studies have provided insights into the inhibitory mechanism. nih.gov The orientation of the active pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) is crucial for their inhibitory effectiveness. nih.gov These studies suggest that the inhibitor interacts with the enzyme in a manner that correlates with the observed biological activity. nih.gov Structure-activity relationship studies have also shown that modifications at the 2-position of the pyrrolo[2,3-b]pyridine scaffold can lead to a loss of HNE inhibitory activity, indicating the importance of an unsubstituted position for optimal interaction with the enzyme. researchgate.net
Table 4: HNE Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | HNE IC₅₀ (nM) |
| 2a | 15 |
| 2b | 14 |
Data sourced from Bioorg Med Chem, 2018. nih.gov
Neuropharmacological Targets and Receptor Binding Profiles
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated for their potential to modulate various targets within the central nervous system (CNS), showing promise in the development of treatments for neurological and psychiatric disorders.
A notable area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives is their interaction with dopamine (B1211576) receptors, particularly the D4 subtype. The dopamine D4 receptor is a key target in the development of antipsychotic medications.
One study identified 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine as a potent and selective antagonist for the human dopamine D4 receptor. This compound demonstrated high affinity for the D4 receptor, highlighting the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in designing selective dopamine receptor modulators. Further research has focused on developing radiolabeled versions of these derivatives for use in positron emission tomography (PET) imaging to study dopamine D4 receptor distribution and occupancy in the brain.
Table 1: Dopamine Receptor Binding Affinity of a 1H-Pyrrolo[2,3-b]pyridine Derivative
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity |
| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine | Dopamine D4 Receptor | High | Selective for D4 over other dopamine receptor subtypes |
Note: Specific Ki values were not publicly available in the reviewed literature.
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus has been explored for this purpose. A study on a series of 7-azaindole analogs revealed their potential as cholinesterase inhibitors.
Table 2: Cholinesterase Inhibitory Activity of 7-Azaindole Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| Analog 2 | 1.34 | 1.25 |
| Analog 3 | 11.60 | 3.93 |
| Analog 4 | 0.96 | 9.18 |
| Analog 5 | 0.97 | 10.20 |
| Galantamine (Standard) | - | 8.51 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data sourced from a study on 7-azaindole analogs.
Beta-secretase 1 (BACE1) is another critical target in Alzheimer's disease research, as it is involved in the production of amyloid-beta peptides. While the broader class of pyrrolopyridine scaffolds has been investigated for BACE1 inhibition, specific and detailed research focusing on 1H-pyrrolo[2,3-b]pyridine derivatives as BACE1 inhibitors is limited in the currently available scientific literature.
Antimicrobial and Antiviral Activity Investigations
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents. The 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated as a promising nucleus for the development of such compounds.
Structure Activity Relationship Sar and Computational Chemistry of 1h Pyrrolo 2,3 B Pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR methodologies provide a quantitative correlation between the chemical structure of the 1H-pyrrolo[2,3-b]pyridine derivatives and their biological activities.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been successfully applied to series of 1H-pyrrolo[2,3-b]pyridine derivatives to construct predictive models. These models are crucial for forecasting the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. The robustness and predictive power of these models are often validated through statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been employed to understand the steric and electrostatic field requirements for the activity of 1H-pyrrolo[2,3-b]pyridine derivatives. By generating contour maps, CoMFA provides a visual representation of where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for biological activity. For instance, studies have shown that specific substitutions on the pyrrolo[2,3-b]pyridine core can significantly influence its interaction with target proteins, and CoMFA helps to delineate these steric and electrostatic contributions.
Complementing CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluates a broader range of physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, in addition to steric and electrostatic properties. CoMSIA studies on 1H-pyrrolo[2,3-b]pyridine derivatives have provided a more detailed understanding of the non-covalent interactions governing their binding affinity. The resulting contour maps from CoMSIA can pinpoint specific regions where modifications to enhance hydrophobicity or hydrogen bonding potential would be most effective.
Molecular Modeling and Docking Studies for Ligand-Protein Interactions
Molecular modeling and docking studies have been essential in elucidating the binding modes of 1H-pyrrolo[2,3-b]pyridine derivatives within the active sites of their target proteins.
Docking simulations of 1H-pyrrolo[2,3-b]pyridine derivatives into the binding pockets of various enzymes, such as kinases, have identified key amino acid residues that are crucial for binding. These studies reveal the specific orientation and conformation of the ligands within the active site. For example, the nitrogen atom of the pyrrolo[2,3-b]pyridine scaffold often acts as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone.
Simulation of Conformational Changes Upon Ligand Binding
Understanding the dynamic interactions between a ligand and its target protein is crucial for drug design. Molecular docking and simulation studies are powerful tools to predict and analyze the conformational changes that occur upon ligand binding. These simulations can reveal how the flexibility of both the ligand and the protein's active site influences binding affinity and specificity.
For instance, in the context of protein tyrosine phosphatase 1B (PTP1B) inhibitors, docking studies have shown that considering the flexibility of active site side chains is critical for accurately predicting ligand binding modes. nih.gov By generating multiple protein models with varied side-chain conformations (rotamers), researchers can perform ensemble docking, which often yields more accurate predictions compared to docking against a single rigid protein structure. nih.gov The binding of a ligand can induce subtle yet significant conformational shifts in the active site residues, which can be captured through molecular dynamics (MD) simulations. These simulations provide insights into the stability of the ligand-protein complex and the key interactions that maintain the bound conformation over time. nih.gov
Rational Design Principles for Optimized Potency and Selectivity
The rational design of 1H-pyrrolo[2,3-b]pyridine derivatives leverages SAR data and computational models to enhance their potency and selectivity for a specific biological target. nih.govrsc.orgnih.govnih.govrsc.org
Strategic Substituent Design and Optimization on the 1H-Pyrrolo[2,3-b]pyridine Nucleus
The modification of substituents on the 1H-pyrrolo[2,3-b]pyridine core is a key strategy for optimizing pharmacological properties. imist.manih.govrsc.orgnih.govnih.gov SAR studies have demonstrated that the nature and position of substituents can dramatically impact a compound's activity.
For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides designed as phosphodiesterase 4B (PDE4B) inhibitors, substitutions at the amide portion and on the aryl group attached to the pyrrole (B145914) nitrogen were systematically explored. nih.gov It was found that the ring size and hydrophobicity of the amide substituent were important for both potency and selectivity. nih.gov Similarly, for c-Met inhibitors, the introduction of different linkers (methylene, sulfur, sulfoxide, or cyclopropyl) and various substitutions on the 1H-pyrrolo[2,3-b]pyridine ring were evaluated to modulate activity. nih.gov
Quantitative structure-activity relationship (QSAR) models are frequently employed to quantify the relationship between the physicochemical properties of substituents and the biological activity of the compounds. nih.govimist.ma These models can predict the activity of novel compounds and guide the selection of substituents with desired properties. For instance, a QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2 and Nck-interacting kinase (TNIK) inhibitors identified that certain substitutions on the pyrrolo[2,3-b]pyridine ring were favorable for enhancing anticancer activity. imist.maimist.ma
The following table summarizes the impact of different substituents on the activity of 1H-pyrrolo[2,3-b]pyridine derivatives based on various studies.
| Target | Scaffold Position | Favorable Substituents | Unfavorable Substituents | Reference |
| PDE4B | Amide of 2-carboxamide | 3,3-difluoroazetidine ring | Increasing size of the amide | nih.gov |
| TNIK | Pyrrole and Pyridine (B92270) Rings | H-bond donors near the CN group | --- | imist.ma |
| c-Met | Linker at C3 | Methylene, sulfur, sulfoxide | --- | nih.gov |
| FGFR | 5-position | Trifluoromethyl | --- | nih.gov |
Ligand Efficiency and Scaffold Hopping Approaches in Drug Discovery
Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom. It is a valuable tool in lead optimization, as it helps in identifying small, efficient fragments that can be elaborated into more potent drug candidates. nih.gov For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a lead compound with a 1H-pyrrolo[2,3-b]pyridine core was identified as having a high ligand efficiency, making it an attractive starting point for further optimization. nih.gov
Scaffold hopping is a computational strategy that involves replacing the core scaffold of a known active compound with a different, isosteric or isofunctional, scaffold while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov A successful example of scaffold hopping led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. nih.gov
In Silico ADMET Profiling for Preclinical Assessment
In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling is an essential component of modern drug discovery, allowing for the early-stage assessment of the pharmacokinetic and safety properties of drug candidates. nih.govimist.marsc.org
Prediction of Metabolic Stability and Enzyme Interactions
Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. researchgate.net In silico models can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. uj.edu.pl For example, studies on pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, have shown that unsubstituted pyridine moieties can be metabolic "soft spots," leading to instability in liver microsomes. mdpi.com Computational tools can help in designing modifications to block these metabolic sites and improve stability. mdpi.com
Computational Assessment of Solubility and Permeability Characteristics
Aqueous solubility and membrane permeability are key determinants of a drug's absorption and distribution. imist.ma Computational models, often based on a compound's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA), can predict these characteristics. imist.ma For instance, in a study of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, in silico ADMET predictions were used to assess the drug-likeness of newly designed compounds. imist.ma These predictions, often guided by frameworks like Lipinski's rule of five, help in prioritizing compounds with a higher probability of good oral bioavailability. researchgate.net
The following table provides an example of in silico ADMET predictions for a hypothetical 1H-pyrrolo[2,3-b]pyridine derivative.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| logP | < 5 | Optimal lipophilicity for permeability |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| Intestinal Absorption | High | Likely well-absorbed from the gut |
| BBB Penetration | Low | Reduced potential for CNS side effects |
| CYP Inhibition | Low | Lower risk of drug-drug interactions |
Theoretical Chemical Investigations of the 1H-Pyrrolo[2,3-b]pyridine System
The 1H-pyrrolo[2,3-b]pyridine scaffold, a key component in numerous biologically active molecules, has been the subject of extensive theoretical and computational studies. These investigations aim to elucidate the electronic properties and reactive nature of this heterocyclic system, providing insights that are crucial for drug design and understanding its role in biological processes. The interaction with solvent molecules, particularly alcohols like ethanol (B145695), is of significant interest due to the potential for proton transfer and the formation of different tautomeric forms.
Quantum chemical calculations have been instrumental in characterizing the electronic structure of 1H-pyrrolo[2,3-b]pyridine and its complexes. Methods such as Density Functional Theory (DFT) and more advanced ab initio calculations like Complete Active Space Self-Consistent Field (CASSCF) and second-order multireference perturbation theory (MRPT2) have been employed to study the ground and excited electronic states. rsc.orgnih.gov
DFT calculations, often using functionals like B3LYP, have been utilized to optimize the geometries of 1H-pyrrolo[2,3-b]pyridine and its complexes with ethanol. researchgate.net These calculations help in predicting the most stable conformations and understanding the nature of the intermolecular hydrogen bonds. For instance, in the 7-azaindole(ethanol)n (n=1-3) clusters, DFT calculations have been used to identify multiple structural isomers. researchgate.net
The electronic absorption spectra of 7-azaindole (B17877) have been computed using DFT, with results for the lowest excited singlet states showing reasonable agreement with more advanced CASPT2 methods. nih.gov These calculations are vital for interpreting experimental spectra and understanding the electronic transitions that occur upon photoexcitation.
Solvatochromic studies, which examine the shift in spectral bands in different solvents, combined with computational approaches, have revealed that the dipole moment of 7-azaindole in the photo-excited state is significantly higher than in the ground state. uni.lu This change in dipole moment is a key factor in its interaction with polar solvent molecules like ethanol.
Table 1: Identified Structural Isomers of 7-Azaindole(Ethanol)n Clusters
| Cluster | Number of Identified Isomers | Computational Method |
| 7AI(EtOH)1 | - | - |
| 7AI(EtOH)2 | 4 | DFT (B3LYP/6-31++G( * *)/6-31G( *)) |
| 7AI(EtOH)3 | 2 | DFT (B3LYP/6-31++G( * *)/6-31G( *)) |
Data sourced from spectroscopic studies of 7-azaindole(ethanol)n clusters in the gas phase. researchgate.net
A significant area of theoretical investigation for the 1H-pyrrolo[2,3-b]pyridine system is its tautomerism, particularly the excited-state proton transfer (ESPT) that can occur when complexed with protic solvents like ethanol. This process involves the transfer of a proton from the pyrrole nitrogen to the pyridine nitrogen, often mediated by the solvent molecules.
Theoretical studies on 7-azaindole complexed with one or two methanol (B129727) molecules, which serve as a model for ethanol, have shown that the excited-state double proton transfer (ESDPT) in the 1:1 complex proceeds through a concerted but asynchronous mechanism. nih.gov Similarly, the excited-state triple proton transfer (ESTPT) in the 1:2 complex also follows a concerted and asynchronous pathway. nih.gov
For the 7-azaindole-(CH3OH)2 complex, calculations at the CASSCF level with MRPT2 correction have indicated that the pathway where the pyrrole ring proton first migrates to the methanol is energetically more favorable than the pathway where the methanol proton moves first to the pyridine ring. nih.gov These studies also revealed that ESDPT is a much slower process than ESTPT. nih.gov
In the context of 7-azaindole(ethanol)n clusters, it has been observed that visible fluorescence from the tautomeric forms occurs in the S1 state for all isomers of the 1:2 complex (7AI(EtOH)2). researchgate.net However, for the 1:1 and 1:3 complexes, there is no evidence of double-proton/hydrogen atom transfer or quadruple-proton/hydrogen atom transfer, respectively. researchgate.net This suggests that the multiple-proton transfer reaction is selective based on the size of the cluster, with the cyclic hydrogen-bonded network in the 1:2 complex being crucial for facilitating the triple-proton/hydrogen atom transfer. researchgate.net
Furthermore, computational studies have shown that the excitation of low-frequency intermolecular stretching vibrations can enhance the rate of tautomerization by shortening the reaction path. nih.gov This highlights the dynamic nature of the proton transfer process and the significant role of molecular vibrations.
Table 2: Investigated Proton Transfer Mechanisms in 7-Azaindole-Alcohol Complexes
| Complex | Proton Transfer Mechanism | Key Findings from Theoretical Studies |
| 7AI-CH3OH | Excited-State Double Proton Transfer (ESDPT) | Concerted but asynchronous mechanism. nih.gov |
| 7AI-(CH3OH)2 | Excited-State Triple Proton Transfer (ESTPT) | Concerted but asynchronous mechanism; faster than ESDPT. nih.gov |
| 7AI(EtOH)2 | Excited-State Triple-Proton/Hydrogen Atom Transfer | Occurs in all identified isomers. researchgate.net |
| 7AI(EtOH)1 & 7AI(EtOH)3 | - | No evidence of proton transfer observed. researchgate.net |
Emerging Research Directions and Future Perspectives for 1h Pyrrolo 2,3 B Pyridine Derivatives
Development of Next-Generation 1H-Pyrrolo[2,3-b]pyridine Lead Compounds
The development of new lead compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold is a highly active area of research. Scientists are focused on optimizing the structure of these compounds to enhance their potency, selectivity, and drug-like properties. nih.govrsc.org A key strategy involves detailed structure-activity relationship (SAR) studies, which explore how different chemical modifications to the core structure affect its biological activity. nih.govmdpi.com
For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, researchers discovered that introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring could form a crucial hydrogen bond, significantly improving the compound's activity. nih.govrsc.org Further optimization led to the identification of compound 4h, which exhibited potent, pan-FGFR inhibitory activity and a high ligand efficiency. nih.govrsc.org Similarly, for phosphodiesterase 4B (PDE4B) inhibitors, SAR studies revealed the importance of the ring size and hydrophobicity of substituents on the amide portion of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series for achieving both potency and selectivity. nih.gov
Another area of focus is the development of highly selective inhibitors for specific kinase targets. For example, researchers have rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ataxia telangiectasia mutated (ATM) inhibitors, building upon previously reported dual ATR/ATM inhibitors. nih.gov Through systematic structural optimization, a lead candidate, compound 25a, was identified with excellent kinase selectivity and favorable oral bioavailability. nih.gov
The table below summarizes key findings from recent studies on the development of next-generation 1H-pyrrolo[2,3-b]pyridine lead compounds.
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3 | Compound 4h showed potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3 respectively. | nih.govrsc.org |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | The ring size and hydrophobicity of the amide substituents are crucial for potency and selectivity. | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | ATM | Compound 25a was identified as a highly selective ATM inhibitor with excellent kinase selectivity and oral bioavailability. | nih.gov |
| 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives | MELK | Compound 16h exhibited potent enzyme inhibition (IC50 = 32 nM) and excellent anti-proliferative effects on several cancer cell lines. | nih.gov |
Exploration of Novel Therapeutic Avenues and Biological Pathways
Researchers are actively exploring new therapeutic applications for 1H-pyrrolo[2,3-b]pyridine derivatives beyond their established roles. The versatility of this scaffold allows for the targeting of a wide range of biological pathways implicated in various diseases.
One promising area is in the treatment of colorectal cancer. acs.orgimist.maimist.ma Studies have identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key enzyme in colorectal cancer progression. imist.maimist.maresearchgate.net For example, a novel derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was discovered as a potent type II CDK8 inhibitor, which plays a vital role in colorectal cancer. acs.org This compound was found to significantly inhibit tumor growth in in vivo models. acs.org
Another exciting avenue is in the field of neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov A novel 1H-pyrrolo[2,3-b]pyridine-based inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's, has been rationally designed. nih.govnih.gov This compound, S01, demonstrated potent inhibition of GSK-3β and showed significant therapeutic effects in both in vitro and in vivo models of the disease. nih.govnih.gov
The potential of 1H-pyrrolo[2,3-b]pyridine derivatives in infectious diseases is also being investigated. For instance, these compounds have been identified as potential inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry. nih.gov A lead compound, ASM-7, showed excellent antiviral activity and low cytotoxicity in preclinical studies. nih.gov
The table below highlights some of the novel therapeutic targets and pathways being explored for 1H-pyrrolo[2,3-b]pyridine derivatives.
| Therapeutic Area | Target/Pathway | Key Findings | Reference |
|---|---|---|---|
| Colorectal Cancer | TNIK, CDK8 | Identification of potent inhibitors that can suppress tumor growth. | acs.orgimist.maimist.maresearchgate.net |
| Alzheimer's Disease | GSK-3β | Discovery of a potent inhibitor (S01) with significant anti-AD effects in preclinical models. | nih.govnih.gov |
| Acute Myeloid Leukemia | FLT3 | Design of inhibitors targeting both wild-type and mutant forms of FLT3. | nih.gov |
| Cancer | c-Met | Compound 9 displayed strong c-Met kinase inhibition with an IC50 of 22.8nM. | nih.gov |
Advanced Synthetic Strategies for Complex 1H-Pyrrolo[2,3-b]pyridine Architectures
The synthesis of complex 1H-pyrrolo[2,3-b]pyridine derivatives often requires innovative and efficient synthetic methodologies. Chemists are continuously developing new strategies to access diverse and intricate molecular architectures based on this scaffold.
One significant advancement is the use of transition-metal-catalyzed C-H activation reactions. rsc.orgkaist.ac.krnih.govfao.orgrsc.org For example, an efficient rhodium(III)-catalyzed synthesis of 7-azaindoles has been developed through the C-H activation and annulative coupling of aminopyridines with alkynes. rsc.orgkaist.ac.krnih.govfao.orgrsc.org This method is highly regioselective and tolerates a wide range of functional groups, providing a direct route to various 7-azaindole (B17877) derivatives. rsc.orgkaist.ac.krnih.govfao.orgrsc.org
Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are also crucial tools for constructing complex 1H-pyrrolo[2,3-b]pyridines. nih.gov Researchers have successfully employed these reactions in a chemoselective manner to synthesize 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are of interest as kinase inhibitors. nih.gov
Furthermore, the development of synthetic routes to access specific isomers and substituted derivatives of 1H-pyrrolo[2,3-b]pyridine is an ongoing effort. For example, synthetic methods for producing 1H-pyrrolo[3,2-c]pyridine derivatives have been established, often involving multi-step sequences that include reactions like bromination, oxidation, and cross-coupling. nih.govtandfonline.com
The table below summarizes some of the advanced synthetic strategies used to construct complex 1H-pyrrolo[2,3-b]pyridine architectures.
| Synthetic Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Rh(III)-catalyzed C-H activation/annulation | Coupling of aminopyridines with alkynes to form the 7-azaindole core. | High regioselectivity and functional group tolerance. | rsc.orgkaist.ac.krnih.govfao.orgrsc.org |
| Suzuki-Miyaura and Buchwald-Hartwig cross-coupling | Sequential C-C and C-N bond formation to introduce aryl and amino substituents. | Chemoselective and allows for the synthesis of complex substitution patterns. | nih.gov |
| Multi-step synthesis of 1H-pyrrolo[3,2-c]pyridines | Involves bromination, oxidation, and cross-coupling reactions to build the isomeric scaffold. | Provides access to a different class of pyrrolopyridine isomers. | nih.govtandfonline.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of 1H-pyrrolo[2,3-b]pyridine derivatives is no exception. These computational tools are being used to accelerate the identification and optimization of new drug candidates.
One key application is in the development of quantitative structure-activity relationship (QSAR) models. imist.maimist.ma Three-dimensional QSAR (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for the activity of 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. imist.maimist.ma These models can predict the activity of new, unsynthesized compounds, guiding the design of more potent inhibitors. imist.maimist.ma
Molecular docking and molecular dynamics simulations are also powerful computational tools used to study the interactions between 1H-pyrrolo[2,3-b]pyridine derivatives and their biological targets. imist.manih.govresearchgate.net These in silico methods provide insights into the binding modes of the compounds, helping to explain their activity and guiding the design of new derivatives with improved binding affinity. imist.manih.govresearchgate.net For example, molecular docking was used to investigate the binding of 7-azaindole derivatives to the EGFR kinase, while molecular dynamics simulations revealed how a lead compound could stably bind to the interface of the SARS-CoV-2 spike protein and hACE2. nih.govresearchgate.net
The use of AI and ML is expected to continue to grow, enabling the rapid screening of large virtual libraries of compounds and the de novo design of novel 1H-pyrrolo[2,3-b]pyridine derivatives with desired properties.
The table below provides examples of how AI and ML are being integrated into the design of 1H-pyrrolo[2,3-b]pyridine derivatives.
| AI/ML Application | Description | Impact on Drug Design | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models to correlate the 3D structure of compounds with their biological activity. | Guides the design of more potent inhibitors by identifying key structural features. | imist.maimist.ma |
| Molecular Docking | Predicting the preferred binding orientation of a compound to its target protein. | Provides insights into binding modes and helps to rationalize structure-activity relationships. | imist.maresearchgate.net |
| Molecular Dynamics Simulations | Simulating the movement of a compound and its target protein over time. | Reveals the stability of the compound-protein complex and key interactions. | nih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1H-Pyrrolo[2,3-b]pyridine-1-ethanol derivatives in medicinal chemistry?
- Methodological Answer : Common synthetic routes include:
- Alkylation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature for N-methylation (e.g., Scheme 5 in ).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/water at 105°C for aryl substitutions ( ) .
- Cyclocondensation : Two-component reactions between 2-amino-pyrrole derivatives and active methylene compounds in acetic acid with HCl catalysis ( ) .
- Functionalization : Introduction of trifluoromethyl groups at the 5-position for improved hydrophobic interactions ().
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural characterization employs:
- Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns and regiochemistry ( ) .
- Mass Spectrometry (MS) : For molecular weight verification ( ) .
- X-ray Crystallography : To resolve binding modes with target proteins (e.g., FGFR1 hinge region interactions in ).
- Elemental Analysis : To confirm purity and stoichiometry ( ) .
Q. What in vitro biological assays are typically employed to evaluate the pharmacological potential of this compound?
- Methodological Answer : Standard assays include:
- Kinase Inhibition Assays : Measurement of IC₅₀ values against FGFR1-4 using ATP-competitive binding assays (e.g., compound 4h in showed FGFR1 IC₅₀ = 7 nM) .
- Cell Proliferation Assays : Evaluation in cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma) using MTT or CellTiter-Glo® ( ) .
- Apoptosis Markers : Caspase-3/7 activation and survivin phosphorylation (Thr34) via Western blotting ( ) .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of 1H-Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?
- Methodological Answer : SAR strategies involve:
- Hinge-Binding Motif Retention : The pyrrolopyridine core acts as a hinge binder, forming hydrogen bonds with residues like Asp641 in FGFR1 ().
- Hydrophobic Pocket Exploration : Substituents at the 5-position (e.g., trifluoromethyl) enhance interactions with the hydrophobic pocket near Gly485 ().
- Hydrogen Bond Acceptor Introduction : Methoxyphenyl groups at the 3-position improve potency via polar interactions ( ) .
Q. What in vivo evidence supports the therapeutic efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives in oncology models?
- Methodological Answer : Key findings include:
- Xenograft Models : Intraperitoneal administration of derivatives (e.g., 3f) in mice achieved 58–75% tumor volume inhibition in diffuse malignant peritoneal mesothelioma (DMPM) with complete responses in some cases ( ) .
- Synergistic Effects : Combination with paclitaxel enhanced apoptotic response in DMPM cells ( ) .
- Toxicity Profiling : Doses were well-tolerated, with no significant organ toxicity reported ( ) .
Q. How can computational methods like ionization potential calculations predict the bioactivity of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Semiempirical Molecular Orbital (MO) Calculations : Used to correlate ionization potentials (IPs) with fungicidal activity against Pyricularia oryzae (rice blast pathogen). Lower IPs (e.g., 8.5–9.0 eV) correlate with higher activity due to enhanced electron transfer ( ) .
- Docking Studies : Predict binding modes in kinase active sites (e.g., FGFR1) to prioritize derivatives for synthesis ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
